(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C6H9BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The hydroxymethylation step involves the reaction of the brominated pyrazole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)formaldehyde or (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (1,3-dimethyl-1H-pyrazol-5-yl)methanol.
Substitution: (4-amino-1,3-dimethyl-1H-pyrazol-5-yl)methanol or (4-thio-1,3-dimethyl-1H-pyrazol-5-yl)methanol.
Scientific Research Applications
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1H-pyrazol-4-yl)methanol
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the bromine atom at the 4-position of the pyrazole ring. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the combination of the bromine atom and the hydroxymethyl group provides unique reactivity patterns that are not observed in similar compounds .
Properties
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMDOSQDRRIGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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